molecular formula C16H19NO2S2 B2616117 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1798521-97-7

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2616117
M. Wt: 321.45
InChI Key: INMOWMWMNNOARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis

A significant application involves the synthesis of heterocyclic compounds, where thiophene derivatives serve as precursors for generating diverse heterocycles. For instance, the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards nitrogen nucleophiles has been explored, yielding a variety of derivatives including pyrazole, isoxazole, and pyrimidine derivatives. This methodology demonstrates the versatility of thiophene derivatives in constructing complex heterocyclic systems with potential applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).

Coordination Polymers and Chemical Sensors

The formation of coordination polymers through axial coordination of exo-bidentate N-donor linkers to metallamacrocyclic complexes illustrates another application. These structures, due to their steric constraints and directional coordination, form double-linked 1D ladder structures. Such coordination polymers have potential as selective chemical sensors, demonstrating the utility of thiophene derivatives in materials science (Hallale et al., 2005).

Antimicrobial Activity

Moreover, thiophene derivatives have been explored for their antimicrobial properties. A study synthesized a variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, demonstrating potential antibacterial and antifungal activities. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Anti-Tumor Agents

Thiophene derivatives have also shown promise as anti-tumor agents. A study synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities, revealing promising results against hepatocellular carcinoma cell lines. This suggests the potential of thiophene derivatives in cancer therapy (Gomha et al., 2016).

Organic Electronics and Photoluminescence

In the domain of organic electronics, thiophene derivatives have been utilized for synthesizing luminescent polyfluorenes. These materials exhibit significant potential for applications in organic light-emitting diodes (OLEDs) and other photonic devices, owing to their tunable photoluminescent properties (Han et al., 2005).

properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-16(15-4-2-12-21-15)17(13-6-9-19-10-7-13)8-5-14-3-1-11-20-14/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOWMWMNNOARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

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